2-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide
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Overview
Description
2-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a benzamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps. One common route includes the reaction of 2-fluorobenzoyl chloride with 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-methylphenol
- 2-fluoro-5-methyl-N-[(4-methylphenyl)methyl]benzamide
Uniqueness
2-fluoro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the piperidine ring contributes to its potential biological activity .
Properties
Molecular Formula |
C21H25FN2O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H25FN2O/c1-16-9-11-17(12-10-16)20(24-13-5-2-6-14-24)15-23-21(25)18-7-3-4-8-19(18)22/h3-4,7-12,20H,2,5-6,13-15H2,1H3,(H,23,25) |
InChI Key |
QGWYPPTWVMZQIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)N3CCCCC3 |
Origin of Product |
United States |
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